molecular formula C7H13N B3156948 (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine CAS No. 84235-33-6

(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine

Cat. No.: B3156948
CAS No.: 84235-33-6
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-VQVTYTSYSA-N
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Description

(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPYVOSGKWVSJ-VQVTYTSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433660
Record name (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine
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Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7242-92-4, 84235-33-6
Record name exo-2-Aminonorbornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7242-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Bicyclo 2.2.1 Heptane Frameworks in Stereoselective Chemical Transformations

The bicyclo[2.2.1]heptane skeleton is a privileged structure in stereoselective synthesis due to its unique conformational rigidity. rsc.orgacs.org Unlike more flexible acyclic or monocyclic systems that can exist in multiple rapidly interconverting conformations, the bicyclo[2.2.1]heptane framework is "locked" into a specific shape. acs.org This rigidity provides a predictable and stable three-dimensional environment around the reactive centers attached to it.

This structural feature is paramount for achieving high levels of stereocontrol. By attaching a bicyclo[2.2.1]heptane-based chiral unit to a prochiral substrate, one face of the substrate is effectively shielded by the bulky bicyclic frame. This steric hindrance directs incoming reagents to the opposite, more accessible face, resulting in the preferential formation of one stereoisomer over the other. This principle is the foundation of its use as a chiral auxiliary. rsc.org

Furthermore, the inherent strain within the bicyclic system can be exploited to drive specific chemical reactions, such as retro-condensation or retro-aldol reactions, to produce highly functionalized five-membered rings like cyclopentanes and pyrrolidines with well-defined stereochemistry. acs.orgnih.gov The development of enantioselective methods to synthesize functionalized bicyclo[2.2.1]heptanes is an active area of research, as these scaffolds are core components of numerous natural products and pharmaceutical agents. rsc.orgrsc.org

Stereochemical Considerations of Bicyclo 2.2.1 Heptan 2 Amine Isomers in Synthetic Design

Direct Asymmetric Synthesis Approaches

Direct asymmetric methods aim to establish the desired stereochemistry during the core synthetic sequence, offering an efficient route to the target molecule without the need for resolving racemic mixtures.

Diels-Alder Reaction Strategies for Bicyclo[2.2.1]heptane Ring Construction

The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.1]heptane skeleton, creating multiple stereocenters in a single step. researchgate.net Asymmetric variations of this reaction are pivotal in accessing enantiomerically enriched norbornane (B1196662) derivatives.

The use of chiral auxiliaries attached to the dienophile is a well-established strategy to induce facial selectivity in Diels-Alder reactions. These auxiliaries create a chiral environment that directs the approach of the diene, leading to the preferential formation of one diastereomer.

A common approach involves the use of chiral oxazolidinones as auxiliaries on α,β-unsaturated dienophiles. acs.org For instance, the reaction of an acrylate (B77674) derivative bearing a chiral oxazolidinone with cyclopentadiene (B3395910), often promoted by a Lewis acid, can proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched bicyclo[2.2.1]heptane adduct, which can then be converted to the target amine. The choice of the chiral auxiliary and the reaction conditions, including the Lewis acid and solvent, are critical in maximizing the diastereomeric excess. nih.gov

Another notable class of chiral auxiliaries are the bornane researchgate.netmdpi.comsultams. researchgate.net These auxiliaries have demonstrated high efficiency in controlling the stereochemical outcome of Diels-Alder reactions involving N-enoyl derivatives. The steric bulk and defined conformational preference of the sultam direct the cycloaddition to occur on a specific face of the dienophile, resulting in high levels of diastereoselectivity. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Diels-Alder Reactions for Norbornane Synthesis

Chiral AuxiliaryDienophile TypeDieneTypical PromoterDiastereoselectivityReference
Evans OxazolidinoneAcrylateCyclopentadieneLewis Acid (e.g., Et₂AlCl)High acs.orgnih.gov
Bornane researchgate.netmdpi.comsultamN-enoylVariousLewis AcidHigh researchgate.net
Menthyl Groupα,β-Unsaturated EsterCyclohexa-1,3-dieneNot specifiedHigh tandfonline.com

The development of chiral Lewis acid catalysts has enabled the direct enantioselective Diels-Alder reaction, avoiding the need to install and remove a chiral auxiliary. These catalysts coordinate to the dienophile, creating a chiral pocket that dictates the stereochemical outcome of the cycloaddition.

Chiral oxazaborolidines, when activated by a Brønsted acid like triflic acid, form cationic "super Lewis acids" that can catalyze the Diels-Alder reaction between various dienophiles and cyclopentadiene with high enantioselectivity. acs.org This method offers a direct route to optically active bicyclo[2.2.1]heptane derivatives. Similarly, quinine-derived catalysts have been employed to promote asymmetric Diels-Alder reactions for the construction of complex polycyclic structures containing the norbornane motif. rsc.org

Organocatalysis has also emerged as a powerful strategy for asymmetric Diels-Alder reactions. Chiral amines can catalyze formal [4+2] cycloaddition reactions to produce highly functionalized and enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates. rsc.org This approach is advantageous due to its metal-free conditions and operational simplicity.

Table 2: Asymmetric Catalysis in Diels-Alder Reactions

Catalyst TypeDienophileDieneKey FeaturesReference
Chiral Oxazaborolidine/TfOHVariousCyclopentadieneForms chiral "super Lewis acid" acs.org
Quinine-derived CatalystSubstituted enoneDienesUsed in total synthesis rsc.org
Chiral Tertiary Amineα'-Ethoxycarbonyl cyclopentenoneNitroolefinOrganocatalytic formal [4+2] cycloaddition rsc.org

Enantioselective Catalytic Hydrogenation of Bicyclic Ketone Precursors

An alternative strategy to the Diels-Alder reaction involves the enantioselective reduction of a prochiral bicyclic ketone precursor. This approach is particularly useful when the corresponding ketone is readily accessible. The key step is the asymmetric hydrogenation of the ketone to establish the desired stereochemistry at the C2 position.

This method often employs transition-metal catalysts complexed with chiral phosphine (B1218219) ligands. acs.org The choice of catalyst and ligand is crucial for achieving high enantioselectivity. For instance, the hydrogenation of a bicyclo[2.2.1]heptan-2-one derivative using a chiral rhodium or ruthenium catalyst can provide the corresponding alcohol with high enantiomeric excess. This alcohol can then be converted to the amine via standard functional group transformations, such as a Mitsunobu reaction followed by reduction of the resulting azide. pwr.edu.pl

Stereoselective Cycloadditions Towards Bicyclo[2.2.1]heptane-2-amine Derivatives

Beyond the classic Diels-Alder reaction, other stereoselective cycloadditions can be employed to construct the bicyclo[2.2.1]heptane framework with the requisite stereochemistry for the target amine. For example, stereoselective [3+2] cycloadditions of trimethylenemethane to chiral imines derived from camphor (B46023) can lead to spiro-bicyclic systems that incorporate the bicyclo[2.2.1]heptane unit. researchgate.net While not a direct synthesis of the target amine, these methods provide access to complex scaffolds containing the desired core structure.

Resolution-Based Synthesis of Enantiopure this compound

Resolution-based methods involve the synthesis of a racemic mixture of the target compound or a precursor, followed by separation of the enantiomers. This can be achieved through various techniques, including classical resolution with a chiral resolving agent or enzymatic resolution.

A common strategy involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Enzymatic resolution offers a highly selective alternative. Lipases, for example, can selectively hydrolyze one enantiomer of a racemic ester or amide precursor, leaving the other enantiomer unreacted. google.com This kinetic resolution allows for the separation of the two enantiomers. For instance, the enzymatic hydrolysis of a racemic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, using a lipase (B570770) can provide access to enantiomerically pure cyclic amino acids that are precursors to bicyclic amines. google.com

More modern separation techniques, such as chiral chromatography, are also highly effective. For example, a racemic mixture of a protected amine derivative can be separated into its constituent enantiomers using supercritical fluid chromatography (SFC) with a chiral stationary phase. google.comacs.org This method has been successfully applied to the multigram preparation of the enantiomers of related bicyclo[2.2.1]heptan-2-amine derivatives. acs.org

Enzymatic Resolution of Racemic Norbornane Amine Mixtures

Enzymatic resolution is a powerful bio-catalytic method for separating enantiomers from a racemic mixture. researchgate.net This technique leverages the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer while leaving the other unreacted. d-nb.info Kinetic resolution (KR) is a common strategy where the conversion is stopped at or near 50%, allowing for the separation of the unreacted enantiomer from the newly formed product, both in high enantiomeric purity. researchgate.net

While specific data on the enzymatic resolution of this compound is not extensively detailed, the principles are well-established for structurally related chiral amines. d-nb.inforesearchgate.net Lipases and amine dehydrogenases are frequently employed for this purpose. d-nb.infomdpi.com For instance, the kinetic resolution of various primary amines has been successfully achieved using engineered amine dehydrogenases, yielding enantiopure (S)-amines with high enantiomeric excess (ee). d-nb.info A general scheme for this process involves the selective acylation or deamination of one enantiomer in the racemic amine mixture. d-nb.inforesearchgate.net The optimization of this process often involves screening different enzymes, solvents, and acyl donors to achieve maximum efficiency and enantioselectivity. researchgate.netmdpi.com Dynamic kinetic resolution (DKR) is an advanced approach that combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% yield of the desired chiral product. researchgate.net

Table 1: Key Parameters in Enzymatic Resolution of Racemic Amines

Parameter Description Significance
Enzyme Biocatalyst with stereospecific activity (e.g., Lipase, Amine Dehydrogenase). d-nb.infomdpi.com Determines the enantioselectivity (E-value) and rate of the resolution. mdpi.com
Substrate Racemic mixture of the amine. The structure of the amine can influence enzyme activity and selectivity. d-nb.info
Acyl Donor A reagent (e.g., vinyl acetate) used in transesterification reactions catalyzed by lipases. mdpi.com Can affect reaction rate and efficiency. mdpi.com
Solvent Organic or aqueous medium for the reaction. Influences enzyme stability, activity, and substrate solubility. researchgate.netmdpi.com

| Temperature & pH | Reaction conditions. d-nb.info | Must be optimized for the specific enzyme to ensure optimal activity and stability. d-nb.info |

Chiral Chromatographic Separation Techniques for Enantiomer Isolation

Chiral chromatography is an indispensable analytical and preparative tool for the isolation of enantiomers. mdpi.com This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used. mdpi.comnih.gov

For the separation of chiral amines like bicyclo[2.2.1]heptan-2-amine derivatives, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for their broad applicability. mdpi.com Another important class of CSPs is based on cyclodextrins, particularly derivatized β-cyclodextrins, which have shown excellent performance in separating chiral amines in reversed-phase HPLC. researchgate.net In some cases, derivatization of the amine to an amide or carbamate (B1207046) is performed to improve the separation and detection characteristics. nih.gov This technique is not only crucial for isolating pure enantiomers but also for determining the enantiomeric excess of products from asymmetric synthesis. mdpi.com

Table 2: Common Chiral Stationary Phases (CSPs) for Amine Separation

CSP Type Common Base Material Typical Application
Polysaccharide-based Cellulose, Amylose Broad-spectrum enantioseparation of various chiral compounds, including amines, via HPLC. mdpi.com
Cyclodextrin-based Acetylated β-Cyclodextrin Excellent for separating chiral amines and amino alcohols in reversed-phase HPLC. researchgate.net
Pirkle-type (Brush-type) Dinitrobenzoyl phenylglycine Used for normal-phase HPLC separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

| Chiral Polymer | Diproline, Polynorbornenes | Used in GC and HPLC; new materials are continuously being developed for specific separation challenges. nih.govnih.gov |

Derivatization from Chiral Natural Product Precursors, e.g., Camphor

A highly effective strategy for obtaining enantiomerically pure compounds is to start with a readily available chiral molecule from nature's "chiral pool." Camphor, a bicyclic monoterpene, is a prominent precursor for the synthesis of various bicyclo[2.2.1]heptane derivatives, including the target amine. nih.govrsc.org The rigid stereochemistry of camphor provides an excellent template for subsequent stereocontrolled transformations.

One established route involves the conversion of (1S)-(+)-ketopinic acid, a derivative of camphor, into a key ketoxime intermediate. nih.govnih.gov This oxime is then subjected to a reduction reaction to yield a diastereomeric mixture of amines. The reduction using sodium metal in an alcohol solvent like propan-1-ol has been shown to produce the desired (1S,2S,4R) diastereomer along with the (1S,2R,4R) isomer. nih.gov These diastereomers can then be separated using standard chromatographic techniques. This approach leverages the inherent chirality of camphor to set the stereocenters in the final product.

Table 3: Example Synthesis from a Camphor Derivative

Step Starting Material Reagents and Conditions Product Yield Reference

Post-Cycloaddition Functionalization for Amine Moiety Introduction

An alternative synthetic paradigm involves the construction of the achiral bicyclo[2.2.1]heptane skeleton first, typically via a Diels-Alder cycloaddition, followed by the strategic introduction of the amine functionality. This requires careful control of stereochemistry during the functionalization steps.

The reduction of a nitro group is a classic and reliable method for synthesizing primary amines. nih.gov In the context of norbornane synthesis, this strategy involves introducing a nitro group onto the bicyclic frame and then reducing it to the corresponding amine. The nitro group acts as a synthetic equivalent of an amino group.

A variety of reducing agents can accomplish this transformation. youtube.com Catalytic hydrogenation using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd-C), platinum, or nickel is a common and clean method. mdpi.comyoutube.com Chemical reducing agents, including metals in acidic media (e.g., iron/HCl, zinc/HCl) or stannous chloride (SnCl2), are also highly effective. youtube.comyoutube.com The choice of reagent can be critical if other reducible functional groups are present in the molecule, with agents like SnCl2 offering good chemoselectivity for the nitro group. youtube.com For example, the reduction of a nitro-substituted bicyclo[2.2.1]heptane derivative has been demonstrated using catalytic hydrogenation (H2, Pd-C) to successfully form the amine. mdpi.comresearchgate.net

Reductive amination is a versatile and widely used method for converting ketones and aldehydes into amines. wikipedia.orgorganicreactions.org The process typically involves two steps: the reaction of a ketone with an amine (such as ammonia (B1221849) or a primary amine) to form an intermediate imine or enamine, followed by the reduction of this C=N double bond. libretexts.org

For the synthesis of this compound, one would start with the corresponding norbornane ketone. The reaction with an amine source under mildly acidic conditions forms an imine intermediate, which is then reduced in situ. wikipedia.org A key aspect of this "one-pot" reaction is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaB(OAc)3H) are ideal because they are selective for the protonated imine over the ketone, preventing premature reduction of the starting material. libretexts.orgntu.edu.sg This method, often referred to as the Borch reaction, is a cornerstone of amine synthesis. ntu.edu.sg A closely related procedure is the reduction of a pre-formed oxime (an N-hydroxy imine), as described in the synthesis from camphor, which also falls under the broad category of reducing an imine-like species to an amine. nih.gov

Applications of 1s,2s,4r Bicyclo 2.2.1 Heptan 2 Amine As a Chiral Building Block

Role in Asymmetric Catalysis

The bicyclo[2.2.1]heptane framework is a cornerstone in the development of chiral auxiliaries and ligands for asymmetric catalysis. rsc.org The (1S,2S,4R)-amine isomer, in particular, serves as a versatile starting material for a variety of catalysts that effectively control the stereochemical outcome of reactions.

The primary amine group of (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine and its derivatives is readily functionalized, allowing for the synthesis of a diverse range of complex chiral ligands. These ligands are designed to create a specific chiral environment around a catalytic center, thereby directing the approach of reactants.

A prominent strategy in organocatalysis involves the use of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously. mdpi.com Derivatives of this compound are ideal for this purpose. Typically, the amine functionality acts as a Brønsted base or forms part of a directing group, while a second functional group, such as a (thio)urea or squaramide, is introduced to act as a hydrogen-bond donor. mdpi.comresearchgate.net

For instance, camphor-derived 1,3-diamines, which include the (1S,2S,4R) configuration, have been synthesized and converted into noncovalent bifunctional thiourea (B124793) organocatalysts. nih.gov A synthetic route to a camphor-derived benzo[d]imidazole organocatalyst involves a three-step process starting from a related diamine, (1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-amine. mdpi.comresearchgate.net This synthesis proceeds via nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene (B31998), followed by catalytic hydrogenation of the nitro group to furnish a benzenediamine derivative, and subsequent treatment to induce cyclization into the final benzimidazole (B57391) structure. mdpi.comresearchgate.net Similarly, novel bifunctional quaternary ammonium (B1175870) salt phase-transfer organocatalysts have been synthesized from camphor-derived diamines, incorporating (thio)urea or squaramide moieties as hydrogen-bond donors. researchgate.net

The amine scaffold can be elaborated into ligands for transition-metal catalysis. The resulting metal-ligand complexes combine the steric and electronic properties of the organic ligand with the reactivity of the metal center. A notable example involves the derivatization of the closely related (R)-(+)-bornylamine ((1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine) into a picolinamide (B142947). acs.org This derivative serves as an effective directing group in silver-free, palladium-catalyzed C(sp³)–H arylation reactions of the saturated bicyclic scaffold. acs.org In another approach, an efficient binary catalytic system using an aminotriphenolate Al(III) complex and a bromide salt has been shown to synthesize aza-bicyclo[2.2.1]heptanes, highlighting the utility of this scaffold in reactions involving metal complexes. acs.org

Catalysts derived from the this compound scaffold have been successfully applied in a range of stereoselective reactions, demonstrating their ability to induce high levels of enantioselectivity. rsc.orgnih.gov

Asymmetric conjugate addition, or Michael addition, is a key carbon-carbon bond-forming reaction where these catalysts have shown significant promise. Bifunctional thiourea organocatalysts derived from camphor (B46023) diamines have been evaluated in the 1,4-addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. nih.gov The catalysts' efficacy is dependent on the specific regio- and stereoisomer of the diamine scaffold, as well as the reaction conditions. nih.gov For example, an endo-1,3-diamine-based catalyst achieved full conversion and high enantioselectivity in the addition of dimethyl malonate to trans-β-nitrostyrene. nih.gov In a different study, camphor-derived bifunctional phase-transfer catalysts were used in the Michael addition of a glycine (B1666218) Schiff base to methyl acrylate (B77674), achieving full conversion, although with modest enantioselectivity (up to 11% ee). researchgate.net

Table 1: Performance of Camphor-Derived Thiourea Organocatalysts in the Michael Addition of 1,3-Dicarbonyls to trans-β-Nitrostyrene nih.gov

Catalyst Type (Diamine Scaffold)NucleophileTemp (°C)Conv. (%)ee (%)
endo-1,3-DiamineDimethyl malonate25>9980
endo-1,3-DiamineDimethyl malonate-259888
endo-1,3-DiamineAcetylacetone25>9990
endo-1,3-DiamineAcetylacetone-259892
exo-1,3-DiamineDimethyl malonate259050
exo-1,3-DiamineAcetylacetone25>992

Beyond addition reactions, these chiral catalysts have been employed in other important enantioselective transformations. Bifunctional quaternary ammonium salts based on the camphor skeleton have been tested in the electrophilic heterofunctionalization of β-keto esters. researchgate.net In these reactions, α-fluorination and chlorination proceeded with complete conversion, yielding products with enantiomeric excesses of up to 29%. researchgate.net The bicyclo[2.2.1]heptane scaffold has also been fundamental to the development of organocatalytic formal [4+2] cycloaddition reactions, enabling rapid and highly enantioselective access to functionalized bicyclic products from simple starting materials under mild conditions. rsc.org

Efficacy and Enantioselectivity of this compound Derived Catalysts in Stereoselective Reactions

Construction of Complex Molecular Architectures and Scaffolds for Chemical Research

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework makes this compound a valuable chiral building block in synthetic chemistry. Its stereochemically defined amine group serves as a versatile handle for introducing molecular complexity and for constructing intricate scaffolds for various chemical and medicinal research applications. The predictable orientation of substituents on the norbornane (B1196662) core allows for precise control over the spatial arrangement of functional groups, which is critical in fields such as drug discovery and catalysis.

Chemical Transformations of the Amine Functionality

The primary amine group of this compound is a nucleophilic center that readily participates in a wide array of chemical reactions. These transformations allow for its derivatization into a multitude of functional groups, each serving as a potential anchor point for further synthetic elaboration or as a key feature for biological interactions.

Key transformations include:

Acylation: This is one of the most fundamental reactions for primary amines. libretexts.org this compound reacts with acylating agents such as acid chlorides, acid anhydrides, and activated carboxylic acids to form stable amide derivatives. libretexts.orgbritannica.com For instance, the reaction with picolinic acid in the presence of a coupling agent like HATU yields the corresponding picolinamide. acs.org This specific transformation is particularly significant as the resulting amide can function as a directing group for palladium-catalyzed C(sp³)–H bond activation, enabling the introduction of aryl groups at specific positions on the norbornane scaffold. acs.orgacs.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base converts the amine into a sulfonamide. libretexts.org This reaction is analogous to acylation and provides another robust functional group for building complex molecules. libretexts.org

Alkylation: As a nucleophile, the amine can react with alkyl halides. libretexts.org However, this reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, culminating in the formation of a quaternary ammonium salt. libretexts.orgmnstate.edu To achieve selective mono-alkylation, a large excess of the amine is typically required. libretexts.org

Reaction with Carbonyl Compounds: The amine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmnstate.edu This reaction is reversible and typically catalyzed by acid. libretexts.org

Formation of Isothiocyanates and Ureas: The amine can be converted into isothiocyanates through reaction with agents like carbon disulfide. britannica.comevitachem.com It can also react with phosgene (B1210022) or its equivalents to form ureas. britannica.com

These transformations are summarized in the table below.

Reaction Type Reagent(s) Product Functional Group Significance Reference(s)
AcylationAcid Chloride, Acid Anhydride, Picolinic Acid/HATUAmideForms stable derivatives; picolinamide acts as a directing group for C-H activation. libretexts.orgbritannica.comacs.orgacs.org
SulfonylationSulfonyl ChlorideSulfonamideCreates robust sulfonamide linkage for molecular construction. libretexts.org
AlkylationAlkyl HalideSecondary/Tertiary Amine, Quaternary Ammonium SaltIntroduces alkyl substituents, though control can be difficult. libretexts.orgmnstate.edu
Imine FormationAldehyde or KetoneImine (Schiff Base)Forms a C=N double bond, a versatile intermediate. libretexts.orgmnstate.edu
Dithiocarbamate FormationCarbon DisulfideDithiocarbamateIntermediate for synthesizing sulfur-containing heterocycles like thiazoles. evitachem.com
Urea (B33335) FormationPhosgeneUreaCreates urea linkage, important in medicinal chemistry. britannica.com

Synthesis of Polycyclic Systems Incorporating the Norbornane Amine Framework

The defined stereochemistry of this compound is instrumental in the diastereoselective and enantioselective synthesis of complex polycyclic and heterocyclic systems. The norbornane moiety acts as a rigid scaffold, influencing the stereochemical outcome of subsequent reactions and providing a fixed orientation for appended molecular structures.

Notable examples of its application include:

Squaramide-Based Polycycles: The amine is used in nucleophilic substitution reactions with 3,4-diethoxycyclobut-3-ene-1,2-dione to produce squaramide derivatives. rsc.orgnih.gov This reaction sequence has been employed to synthesize potent and selective antagonists for the CXCR2 receptor, where the bicyclo[2.2.1]heptane unit is embedded into a larger, biologically active polycyclic framework. rsc.orgnih.gov The rigid bicyclic motif inserts into hydrophobic pockets of the target protein, highlighting its role as a key pharmacophore. rsc.orgnih.gov

Azatricyclic Systems: The nucleophilicity of the amine functionality can be harnessed in intramolecular reactions. For example, in the presence of iodine, the amine group of a related 5-endo-aminomethylnorborn-2-ene can attack an intermediate cation formed at the double bond. rsc.org This intramolecular cyclization prevents rearrangement and results in the formation of a fused 5-azatricyclo[4.2.1.0]nonane system, a complex polycyclic amine. rsc.org

Spiro-fused Heterocycles: The norbornane amine framework has been used as a precursor for creating spirocyclic compounds. For example, derivatives of the parent camphor can be converted into imines, which then undergo stereoselective cycloaddition reactions with trimethylenemethane to yield spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines. researchgate.net

Fused Benzimidazoles: The amine can serve as a starting point for building fused heterocyclic systems. For example, it can be reacted with 1-fluoro-2-nitrobenzene in a nucleophilic aromatic substitution. mdpi.com Subsequent reduction of the nitro group to an amine, followed by cyclization, yields a (1S,2S,4R)-bicyclo[2.2.1]heptan-2-yl-substituted benzimidazole, a scaffold of interest in medicinal chemistry. mdpi.com

The table below summarizes these synthetic applications.

Synthetic Target Key Reagents/Reaction Type Resulting Polycyclic System Significance Reference(s)
CXCR2 Antagonists3,4-Diethoxycyclobut-3-ene-1,2-dioneN,N'-Diarylsquaramide incorporating the norbornane frameworkThe rigid scaffold acts as a key pharmacophore for biological activity. rsc.orgnih.gov
Azatricyclic AminesIodine (in a related aminonorbornene)5-Azatricyclo[4.2.1.0]nonaneDemonstrates intramolecular cyclization to form complex fused rings. rsc.org
SpirofuransTrimethylenemethane cycloaddition with a derived imineSpiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amineStereoselective synthesis of complex spiro-fused systems. researchgate.net
Benzimidazoles1-Fluoro-2-nitrobenzene, followed by reduction and cyclizationBicyclo[2.2.1]heptanyl-substituted benzimidazoleConstruction of fused aromatic heterocyclic systems for medicinal research. mdpi.com

Mechanistic and Computational Investigations of 1s,2s,4r Bicyclo 2.2.1 Heptan 2 Amine and Its Reactivity

Elucidation of Reaction Pathways and Transition States in (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine Syntheses and Transformations

The synthesis of this compound and its derivatives often relies on stereocontrolled reactions where the elucidation of reaction pathways and the characterization of transition states are crucial for understanding and optimizing stereoselectivity.

A primary route to the bicyclo[2.2.1]heptane core is the Diels-Alder reaction , typically involving cyclopentadiene (B3395910) as the diene. The stereochemical outcome of this [4+2] cycloaddition is highly predictable and can be controlled by the choice of dienophile and the use of chiral catalysts. magtech.com.cn For instance, the reaction of cyclopentadiene with a chiral dienophile allows for the asymmetric synthesis of norbornene derivatives, which are precursors to the target amine. magtech.com.cn

Computational chemistry plays a pivotal role in mapping the potential energy surfaces of these reactions. By calculating the energies of reactants, products, intermediates, and transition state structures, researchers can elucidate detailed reaction mechanisms. For example, in palladium-catalyzed C-H activation reactions involving norbornene systems, density functional theory (DFT) computations have been used to map the multi-step reaction pathway, which includes key steps like ortho-C-H activation, norbornene insertion, and meta-C-H activation. rsc.orgrsc.org These studies reveal that both ortho- and meta-C-H activations proceed through a concerted metalation-deprotonation pathway. rsc.orgrsc.org

The synthesis of specific stereoisomers of bicyclo[2.2.1]heptan-2-amine can also be achieved through cascades of reactions. For example, an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, highlighting the intricate reaction pathways that can be designed to access specific bicyclic amine scaffolds. researchgate.net

Furthermore, the transformation of functional groups on the norbornane (B1196662) skeleton is subject to well-defined stereochemical control. The rigid structure of the bicyclo[2.2.1]heptane system directs incoming reagents to a specific face of the molecule. For instance, in the conjugate addition of amines to a 7-azabicyclo[2.2.1]heptane system, the incoming amine is directed to the exo face. uvic.ca This inherent facial selectivity is a key factor in the synthesis of stereochemically pure norbornane amines.

Theoretical Studies and Quantum Chemical Calculations

Theoretical and quantum chemical calculations have proven indispensable in understanding the structure, stability, and reactivity of this compound and related norbornane derivatives. These computational approaches provide insights that are often difficult to obtain through experimental methods alone.

The rigid nature of the bicyclo[2.2.1]heptane framework significantly limits its conformational freedom. However, the orientation of substituents can still lead to different stable conformers. Computational methods are employed to map the potential energy surface associated with the rotation of substituent groups. For example, a potential energy surface scan for 2-fluorobicyclo[2.2.1]heptan-7-ols was conducted by systematically rotating the H-O-C-C dihedral angle to identify all stable conformers resulting from the hydroxyl group's rotation.

Stereoelectronic effects , which describe the influence of orbital interactions on molecular geometry and stability, are particularly pronounced in the norbornane system. These effects arise from the interaction between atomic and/or molecular orbitals and are dependent on their spatial relationships. rsc.org Quantum-chemical calculations, such as Natural Bond Orbital (NBO) analysis, are used to investigate these interactions. For instance, in 2-fluorobicyclo[2.2.1]heptan-7-ols, the presence of an F∙∙∙HO intramolecular hydrogen bond, a type of stereoelectronic interaction, was found to contribute to the structural stabilization. beilstein-journals.orgnih.gov This interaction is described by the hyperconjugative interaction nF→σ*OH, involving the transfer of electron density from the nonbonding orbitals of fluorine to the antibonding orbital of the O-H bond. beilstein-journals.org

Quantum chemical calculations are powerful tools for predicting and rationalizing the stereoselectivity observed in reactions involving the norbornane amine scaffold. By modeling the transition states of competing reaction pathways, the origins of stereoselectivity can be determined.

In Diels-Alder reactions for the synthesis of chiral norbornene derivatives, the use of chiral catalysts can significantly influence the stereochemical outcome. magtech.com.cn Theoretical models can help in understanding how the catalyst interacts with the reactants to favor the formation of one enantiomer over the other.

For reactions on the pre-formed norbornane skeleton, the inherent steric and electronic properties of the bicyclic system dictate the stereochemical course. For example, in the palladium-catalyzed C-H arylation of saturated bicyclic amines, the directing group and the rigid scaffold control the site of functionalization. acs.org DFT calculations on Pd/norbornene-catalyzed C-H activation have elucidated the origins of meta-selectivity, showing that the C-C reductive coupling and elimination from a Pd(IV) intermediate are often the selectivity-determining steps. rsc.orgresearchgate.net The electronic and geometric properties of ligands can further influence this selectivity by altering the energy barriers of competing pathways. rsc.orgresearchgate.net

The table below summarizes key computational findings related to the stereochemistry of reactions involving the norbornane scaffold.

Reaction TypeComputational MethodKey Finding
Pd/Norbornene-Catalyzed C-H ActivationDFTmeta-selectivity determined by C-C reductive coupling from a Pd(IV) intermediate. rsc.orgresearchgate.net
Diels-Alder CycloadditionNot SpecifiedChiral catalysts promote stereoselectivity. magtech.com.cn
Intramolecular Hydrogen BondingNBO/AIM AnalysisnF→σ*OH interaction stabilizes conformers in fluorinated norbornanols. beilstein-journals.orgnih.gov

Advanced Spectroscopic Characterization for Structural and Stereochemical Assignment

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for the unambiguous structural and stereochemical assignment of this compound and its derivatives. The rigid nature of the bicyclic system gives rise to distinct and often complex NMR spectra that are highly sensitive to the stereochemistry of the molecule.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structures of norbornane derivatives. Techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to assign proton (¹H) and carbon (¹³C) signals.

The table below shows representative ¹³C NMR chemical shifts for a derivative of the bicyclo[2.2.1]heptane skeleton, illustrating the data obtained from such analyses.

Carbon AtomChemical Shift (ppm)
C-260.79
C-861.02
C-570.27
C-752.17
C-147.91
C-445.00
C-639.86
C-332.56
Data for a (1S,2R,4S,5R,7S)-5-hydroxy-7-((tert-butyldimethylsilyloxy)methyl)bicyclo[2.2.1]heptan-2-yl derivative. bch.ro

Nuclear Overhauser Effect Spectroscopy (NOESY) is a particularly valuable 2D NMR technique for confirming the absolute configuration and stereochemical relationships in molecules. NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the three-dimensional structure.

In the context of bicyclo[2.2.1]heptane derivatives, NOESY is often used to distinguish between exo and endo isomers. For instance, the absolute configuration of a camphor-derived benzo[d]imidazole attached to a bicyclo[2.2.1]heptane moiety was confirmed by a NOESY cross-peak between a methyl group and the exo-H(2) proton. researchgate.netmdpi.com Similarly, for 7-azabicyclo[2.2.1]heptane derivatives, 2D-NOE correlations are used to identify the major diastereoisomers formed in a reaction. uvic.ca The presence or absence of specific NOE cross-peaks can provide definitive proof of the spatial arrangement of substituents on the rigid norbornane framework. uvic.ca

The following table summarizes the application of NOESY in the stereochemical analysis of bicyclo[2.2.1]heptane derivatives.

Compound TypeNOESY ObservationStereochemical Implication
Camphor-derived benzo[d]imidazoleCross-peak between methyl group and exo-H(2) proton. researchgate.netmdpi.comConfirmation of absolute configuration at the chiral center bearing the benzo[d]imidazole.
7-Azabicyclo[2.2.1]heptane derivative2D-NOE correlations. uvic.caIdentification of the major diastereoisomer.
Camphor-derived thiourea (B124793) organocatalystsCross-peak between methyl group and exo-H(2) proton. nih.govConfirmation of endo-stereochemistry at the C-2 chiral center.

Comparative Analysis and Future Perspectives in Bicyclo 2.2.1 Heptan 2 Amine Research

Comparative Reactivity and Stereochemical Properties of (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine with Related Norbornane (B1196662) Derivatives

The stereochemistry of the bicyclo[2.2.1]heptane system is characterized by the presence of endo and exo isomers, which arise from the orientation of substituents relative to the one-carbon bridge. In this compound, the amine group is in the endo position. This specific spatial arrangement significantly influences its reactivity compared to its exo counterpart and other substituted norbornane derivatives.

The distinction between endo and exo isomers is crucial as they are diastereomers with different physical and chemical properties. magtech.com.cn The rigid norbornane skeleton prevents interconversion between these isomers under normal conditions. magtech.com.cn The reactivity of norbornane derivatives can be influenced by several factors, including steric hindrance and ring strain. For instance, in polymerization reactions, exo-norbornene derivatives often exhibit higher reactivity due to greater ring strain. mdpi.com Conversely, the lower reactivity of endo-isomers can be advantageous in achieving controlled polymerization. mdpi.com

In the context of the amine functionality, the accessibility of the lone pair of electrons on the nitrogen atom is a key determinant of its nucleophilicity and basicity. In the endo isomer, the amine group is pointed towards the six-membered ring, which can lead to steric hindrance, potentially reducing its reactivity in certain transformations compared to the less hindered exo isomer. However, this same steric environment can be exploited to achieve high stereoselectivity in reactions where the amine acts as a chiral auxiliary or ligand.

A comparison of the reactivity between different norbornane derivatives is highlighted in the context of C-H activation reactions catalyzed by palladium. Norbornene itself is often used as a transient mediator in these reactions to enable remote C-H functionalization. nbinno.comrsc.org The choice of ligand and substituents on the norbornene scaffold can significantly impact the selectivity and efficiency of these catalytic cycles. rsc.org While direct comparative studies on the reactivity of this compound in such systems are not extensively documented, its inherent chirality and defined stereochemistry make it a compelling candidate for investigation as a chiral ligand or directing group.

Interactive Table: Comparison of General Reactivity of Norbornene Isomers
IsomerGeneral Reactivity TrendRationalePotential Advantage
exoHigher reactivity in ring-opening metathesis polymerization (ROMP). mdpi.comHigher ring strain. mdpi.comFaster polymerization rates.
endoLower reactivity in ROMP. mdpi.comLower ring strain and potential for steric hindrance. mdpi.comBetter control over polymer microstructure. mdpi.com

Emerging Synthetic Strategies for Highly Enantioenriched Bicyclo[2.2.1]heptan-2-amines

The synthesis of enantiomerically pure bicyclo[2.2.1]heptan-2-amines is of significant interest due to their potential as chiral building blocks and ligands in asymmetric catalysis. Several strategies have been developed to access these compounds with high enantiomeric excess.

One prominent approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they can be removed and ideally recycled. nih.gov For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and a dienophile bearing a chiral auxiliary can produce a chiral norbornene derivative with high diastereoselectivity. Subsequent functional group manipulations can then lead to the desired enantiopure amine.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of functionalized bicyclo[2.2.1]heptanes. alfachemic.comrsc.org Chiral amines, for example, can catalyze formal [4+2] cycloaddition reactions to produce bicyclic scaffolds with excellent enantioselectivity under mild conditions. alfachemic.comrsc.org This metal-free approach offers an attractive alternative to traditional metal-catalyzed methods.

Another strategy involves the resolution of racemic mixtures . This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme. For example, lipase-catalyzed transesterification has been used for the asymmetric synthesis of chiral norbornene derivatives. biosynth.com

More recently, methods involving the stereoselective reduction of prochiral ketones or imines on the norbornane framework have been explored. The use of chiral reducing agents or catalytic hydrogenation with chiral catalysts can provide access to enantioenriched amines. Furthermore, the synthesis of derivatives starting from naturally abundant chiral precursors like camphor (B46023) has been reported. mdpi.commdpi.com For example, a camphor-derived diamine with the (1S,2S,4R) stereochemistry has been synthesized and utilized in the preparation of bifunctional organocatalysts. mdpi.com

Future Directions in the Development of Novel Catalytic Systems Based on the this compound Moiety

The rigid and stereochemically defined structure of this compound makes it an attractive scaffold for the design of novel chiral ligands and organocatalysts. The development of such catalytic systems is a promising area for future research.

Derivatives of this amine can be incorporated into bifunctional catalysts , where the amine functionality can act as a basic or nucleophilic site, while another functional group on the scaffold provides a second site of activation, for instance, through hydrogen bonding. mdpi.comalfachemic.com This cooperative catalysis can lead to high levels of stereocontrol in a variety of organic transformations. For example, a derivative of (1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-amine has been used to synthesize a bifunctional organocatalyst. mdpi.com

The use of bicyclo[2.2.1]heptan-2-amine derivatives as ligands for transition metal catalysis is another fertile ground for exploration. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the bicyclic framework. These ligands could find applications in a wide range of metal-catalyzed reactions, including asymmetric hydrogenation, cross-coupling reactions, and C-H activation. The defined stereochemistry of the ligand can effectively transfer chirality to the product. Chiral amines are known to be effective ligands in various catalytic reactions, such as Diels-Alder reactions and Michael additions. alfachemic.com

Furthermore, immobilizing these chiral catalysts on solid supports could facilitate their recovery and reuse, enhancing their practical utility and contributing to the development of more sustainable chemical processes. The unique conformational constraints of the bicyclo[2.2.1]heptane skeleton can also be exploited to create novel catalyst architectures with unique selectivities that are not achievable with more flexible ligand backbones.

Unexplored Research Avenues for this compound in Diverse Organic Synthesis Applications

Beyond its potential in catalysis, this compound and its derivatives represent underexplored building blocks for the synthesis of complex molecules with interesting biological and material properties.

In medicinal chemistry , the rigid bicyclic scaffold can be used to constrain the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov This strategy has been employed in the design of peptidomimetics and other bioactive compounds. nih.govunirioja.es For instance, norbornane derivatives have been investigated as NMDA receptor antagonists. mdpi.com The specific stereoisomer this compound could serve as a starting point for the synthesis of novel therapeutic agents. A derivative of this amine has been identified as a potent inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1, a target for metabolic diseases. acs.org

In materials science , the incorporation of this chiral amine into polymers could lead to the development of novel materials with unique chiroptical properties. Chiral norbornene derivatives have been reviewed for their applications in optical materials and ion exchange membranes. magtech.com.cn The well-defined stereochemistry of this compound could be leveraged to create polymers with ordered helical structures or materials with specific recognition properties.

Further exploration of the reactivity of the amine functionality in this specific steric environment could also unveil novel synthetic transformations. For example, its use in multicomponent reactions or as a controller in radical reactions could lead to the efficient construction of complex molecular architectures. The synthesis of constrained aminocyclic compounds from bicyclo[2.2.1]heptane derivatives has been shown to be a valuable strategy for creating novel chemical entities. researchgate.net

Interactive Table: Potential Research Directions for this compound
Research AreaSpecific FocusPotential Impact
Asymmetric CatalysisDevelopment of novel bifunctional organocatalysts. mdpi.comalfachemic.comHighly stereoselective synthesis of valuable chiral compounds.
Transition Metal CatalysisUse as a chiral ligand for cross-coupling and C-H activation reactions. rsc.orgEfficient and selective synthesis of complex molecules.
Medicinal ChemistryScaffold for the design of conformationally constrained bioactive molecules. nih.govunirioja.esDiscovery of new therapeutic agents with improved properties. acs.org
Materials ScienceIncorporation into polymers to create materials with chiroptical properties. magtech.com.cnDevelopment of advanced functional materials.

Q & A

Basic: What synthetic methodologies are recommended for (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine in academic research?

Answer:
The synthesis typically involves stereoselective reduction and chromatographic separation. Key steps include:

  • Reduction of oxime intermediates : For example, (1S,4R,E)-1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one oxime is reduced using sodium borohydride or similar agents to yield enantiomerically pure amines .
  • Protection and separation : Triethylamine and di-tert-butyl dicarbonate (Boc₂O) are used to protect amines, followed by separation via chiral HPLC (e.g., CHIRALPAK AD-H/OJ-H columns) to isolate (1S,2S,4R)-isomers .
  • Validation : Structural confirmation via ¹H/¹³C NMR (e.g., Bruker Avance DPX 300) and high-resolution mass spectrometry (HRMS, e.g., Agilent 6224 TOF LC/MS) .

Basic: How is the stereochemical configuration of this compound experimentally confirmed?

Answer:
Stereochemistry is resolved using:

  • Chiral resolving agents : Di-p-toluoyl hemitartrate resolves racemic mixtures into enantiomers .
  • X-ray crystallography : Absolute configuration is determined via single-crystal diffraction .
  • NMR coupling constants : Distinct splitting patterns in ¹H NMR (e.g., vicinal coupling constants in bicyclic systems) differentiate stereoisomers .
  • Optical rotation : Specific rotation values are compared to literature data .

Advanced: How can researchers resolve spectral data contradictions when characterizing derivatives of this compound?

Answer:
Contradictions arise from impurities, solvent effects, or overlapping signals. Mitigation strategies include:

  • Multi-technique validation : Cross-validate NMR, HRMS, and IR data. For example, mass spectral libraries (e.g., EPA/NIH) confirm molecular weights and fragmentation patterns .
  • Deuterated solvent trials : Use DMSO-d₆ or CDCl₃ to eliminate solvent-induced shifts in NMR .
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify misassignments .
  • Chiral purity assays : Verify enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis .

Advanced: What methodologies assess the catalytic or inhibitory activity of this compound derivatives?

Answer:
Applications in catalysis and inhibition include:

  • Phase-transfer catalysis : Derivatives are tested in asymmetric alkylation reactions using benzyl bromide and methyl acrylate. Enantioselectivity is quantified via HPLC .
  • RNA virus inhibition : Urea derivatives are evaluated in viral replication assays (e.g., SARS-CoV-2 pseudovirus models). IC₅₀ values are determined using plaque reduction neutralization tests .
  • Soluble epoxide hydrolase (sEH) inhibition : Fluorescent substrate assays (e.g., using cyano(6-methoxy-2-naphthalenyl)methyl trans-epoxysuccinate) measure enzyme activity suppression .

Safety: What critical precautions are required when handling this compound?

Answer:
Safety protocols include:

  • Ventilation : Use fume hoods to avoid dust/aerosol inhalation .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles. Avoid skin contact due to potential irritation .
  • Storage : Keep in tightly sealed containers at 2–8°C, protected from light and moisture .
  • Spill management : Absorb spills with sand/vermiculite; dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.